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Compound of Interest

Compound Name:
(E)-3-(dimethylamino)-1-(pyridin-4-

yl)prop-2-en-1-one

Cat. No.: B174965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridyl enaminone scaffold has emerged as a versatile and privileged structure in

medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of various pyridyl

enaminone derivatives, with a focus on their anticancer and antimicrobial properties. The

information presented herein is compiled from recent scientific literature to aid in the rational

design of more potent and selective therapeutic agents.

Anticancer Activity of Pyridyl Enaminone
Derivatives
A series of novel N-arylpyrazole-containing enaminones and their cyclized pyridine derivatives

have been synthesized and evaluated for their cytotoxic effects against human breast cancer

(MCF-7) and liver carcinoma (HEPG2) cell lines.[1] The half-maximal inhibitory concentration

(IC50) values were determined to quantify their anticancer potency.

Table 1: Anticancer Activity (IC50, µM) of Pyridyl Enaminone Derivatives[1]
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Compound R Ar
MCF-7 (IC50 in
µM)

HEPG2 (IC50
in µM)

2b H 4-ClC₆H₄ 18.23 21.45

14a H C₆H₅ 15.51 18.32

17 H C₆H₅ 25.11 29.58

5-Fluorouracil

(Standard)
- - 7.8 9.5

Structure-Activity Relationship (SAR) Insights for
Anticancer Activity:
Initial studies suggest that the nature of the substituent on the aryl ring and the overall

molecular conformation play a crucial role in the cytotoxic activity of these compounds.

Effect of Aryl Substituents: The presence of a chloro group at the para position of the aryl

ring in compound 2b resulted in moderate activity.

Fused Heterocyclic Systems: The formation of fused heterocyclic systems, such as in

compounds 14a and 17, appears to influence the anticancer potency, with the

triazolopyrimidine derivative 14a showing slightly better activity than the starting enaminone

2b.[1]

The following diagram illustrates the general structure-activity relationships observed for the

anticancer activity of the evaluated pyridyl enaminone derivatives.
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Caption: General SAR for Anticancer Pyridyl Enaminones.

Antimicrobial Activity of Pyridyl Enaminone
Derivatives
The pyridyl enaminone scaffold has also been extensively investigated for its antimicrobial

properties. A variety of derivatives have been synthesized and tested against a panel of Gram-

positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Derivatives[2]

Compound
S. aureus (MIC
in µg/mL)

B. subtilis
(MIC in µg/mL)

E. coli (MIC in
µg/mL)

P. aeruginosa
(MIC in µg/mL)

5 4.12 4.12 6.25 12.5

10 6.25 6.25 12.5 25

17 4.12 4.12 6.25 12.5

21 4.12 4.12 6.25 12.5

26 6.25 6.25 12.5 25

30a 4.12 4.12 6.25 12.5

33 6.25 6.25 12.5 25

Ampicillin

(Standard)
4.12 4.12 - -

Gentamicin

(Standard)
- - 4.12 4.12

Structure-Activity Relationship (SAR) Insights for
Antimicrobial Activity:
The antimicrobial screening of various heterocyclic compounds derived from enaminones has

provided the following SAR observations[2]:
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Gram-Positive vs. Gram-Negative Activity: A majority of the tested compounds exhibited

greater potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) compared to

Gram-negative bacteria (E. coli, P. aeruginosa). This is likely due to the structural differences

in the bacterial cell wall.[2]

Influence of Heterocyclic Rings: Compounds incorporating pyrazole, pyridine, and pyrimidine

moieties demonstrated notable antimicrobial efficacy.[2]

Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as

carbonyl, thiocarbonyl, or nitrile was found to be associated with higher antibacterial potency.

[2]

The workflow for a typical study on the structure-activity relationship of pyridyl enaminones is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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